molecular formula C10H9ClN2O B7778509 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol CAS No. 53409-45-3

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol

Cat. No.: B7778509
CAS No.: 53409-45-3
M. Wt: 208.64 g/mol
InChI Key: DPLDIOUVLAKRJI-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxypyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the hydroxypyrazole. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, where the chlorine atom is replaced by other substituents like alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

    1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-ol: Similar structure but with the hydroxyl group at a different position on the pyrazole ring.

Uniqueness

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-ol is unique due to the specific positioning of the hydroxyl group on the pyrazole ring, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-6H,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLDIOUVLAKRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395628
Record name 3H-Pyrazol-3-one, 1-[(4-chlorophenyl)methyl]-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53409-45-3
Record name 3H-Pyrazol-3-one, 1-[(4-chlorophenyl)methyl]-1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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